N-[3-(1H-benzimidazol-1-yl)propyl]-5-nitropyridin-2-amine
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Overview
Description
N-[3-(1H-benzimidazol-1-yl)propyl]-5-nitropyridin-2-amine is a compound that features a benzimidazole moiety linked to a nitropyridine group via a propyl chain. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-1-yl)propyl]-5-nitropyridin-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Linking Propyl Chain: The propyl chain is introduced by reacting the benzimidazole derivative with 1-bromopropane under basic conditions.
Attachment of Nitropyridine Group: The final step involves the nitration of the pyridine ring, which can be achieved using nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted nitropyridine derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-1-yl)propyl]-5-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-1-yl)propyl]-5-nitropyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as thiabendazole and omeprazole share the benzimidazole core.
Nitropyridine Derivatives: Compounds like nitrofurantoin and nitroimidazoles have similar nitro groups.
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C15H15N5O2/c21-20(22)12-6-7-15(17-10-12)16-8-3-9-19-11-18-13-4-1-2-5-14(13)19/h1-2,4-7,10-11H,3,8-9H2,(H,16,17) |
InChI Key |
GBIKJYAQUYKQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCNC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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